N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide
CAS No.: 667887-29-8
Cat. No.: VC6340955
Molecular Formula: C19H15F3N4O3S
Molecular Weight: 436.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667887-29-8 |
|---|---|
| Molecular Formula | C19H15F3N4O3S |
| Molecular Weight | 436.41 |
| IUPAC Name | N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C19H15F3N4O3S/c1-12-10-11-23-18(24-12)26-30(28,29)16-8-6-15(7-9-16)25-17(27)13-2-4-14(5-3-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26) |
| Standard InChI Key | YMMJRKCAGXVGCG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key domains:
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4-Methylpyrimidin-2-yl group: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted with a methyl group at position 4 .
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Sulfamoyl linker: A sulfur atom bonded to an oxygen atom and an amine group, connecting the pyrimidine ring to a phenyl group .
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4-(Trifluoromethyl)benzamide: A benzamide moiety with a trifluoromethyl (-CF) group at the para position, enhancing lipophilicity and metabolic stability .
The SMILES representation is CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F, reflecting its connectivity .
Physicochemical Properties
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 436.41 g/mol | |
| Topological Polar Surface | 109 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 9 | |
| XLogP3 | 2.5 | |
| Purity (Industrial Grade) | ≥97% |
The trifluoromethyl group increases hydrophobicity (), favoring membrane permeability . The sulfamoyl and amide groups contribute to hydrogen bonding, potentially influencing target binding.
Synthesis and Characterization
Spectroscopic Characterization
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NMR: Expected signals include a singlet for the -CF group (~110 ppm in NMR) and aromatic protons in the pyrimidine (δ 7.5–8.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 436.08 confirms the molecular weight .
Biological Activity and Mechanisms
Antibacterial and Antiviral Applications
Compounds with sulfamoyl groups, as noted in Source , often exhibit antimicrobial properties. While direct evidence for this compound is lacking, its structural similarity to YM-254890 analogs suggests potential Gq protein modulation, relevant in immune regulation .
Pharmacological Profiling
ADME Properties
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Solubility: Moderate aqueous solubility due to the -CF group, likely requiring formulation aids for bioavailability .
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Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, potentially extending half-life .
Toxicity Considerations
No explicit toxicity data exists, but high-purity synthesis (≥97%) minimizes impurity-related risks .
Industrial and Research Applications
Pharmaceutical Intermediate
Source identifies the compound as a key intermediate in active pharmaceutical ingredient (API) synthesis, particularly for kinase-targeted therapies .
Chemical Biology Probes
Its modular structure allows derivatization for target identification studies, akin to strategies in Source .
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